2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of catalysts such as nickel and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the imidazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with nucleic acids, proteins, and enzymes, affecting their function and activity . These interactions can modulate biological pathways and processes, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole-pyridine structure and are known for their biological activity.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to a pyrimidine ring and are used in medicinal chemistry for their diverse biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds contain a benzimidazole ring fused to a pyrimidine ring and are relevant in medicinal chemistry.
Uniqueness: 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H5N3O4 |
---|---|
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c11-3-1-4(12)10-2-8-5(7(13)14)6(10)9-3/h1-2,12H,(H,9,11)(H,13,14) |
InChI-Schlüssel |
NIPCXUYQJLOERB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C=NC(=C2NC1=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.